

In-Depth Technical Guide: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Bis(2-chloroethyl)-p-toluenesulfonamide*

Cat. No.: *B122721*

[Get Quote](#)

CAS Number: 42137-88-2

Synonyms: NSC 49364, N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide

Introduction

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a sulfonamide compound featuring a p-toluenesulfonamide structure with two 2-chloroethyl groups attached to the nitrogen atom. This bifunctional alkylating agent has garnered interest in pharmaceutical research for its potential as an antibacterial and anticancer agent. Its mechanism of action is primarily attributed to its ability to crosslink DNA, thereby interfering with cellular processes and leading to cytotoxicity in rapidly dividing cells. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and known applications of **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₅ Cl ₂ NO ₂ S	
Molecular Weight	296.21 g/mol	
Appearance	White to light yellow powder/crystal	
Melting Point	43-50 °C	
Boiling Point (Predicted)	409.1 ± 55.0 °C	
Density (Estimate)	1.2228 g/cm ³	
Solubility	Soluble in Chloroform	
Storage Temperature	Room Temperature, sealed in dry, keep in dark place	

Mechanism of Action

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide functions as a bifunctional alkylating agent. Its cytotoxic effects are primarily mediated through the covalent modification of cellular macromolecules, particularly DNA.

The mechanism involves a two-step process:

- Aziridinium Ion Formation: The compound undergoes an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This is the rate-limiting step in the alkylation process.
- DNA Alkylation and Crosslinking: The electrophilic aziridinium ion then reacts with nucleophilic sites on DNA, with a preference for the N7 position of guanine residues. Being a bifunctional agent, it can react a second time with another guanine residue on the opposite DNA strand, leading to the formation of interstrand crosslinks. This crosslinking prevents DNA strand separation, thereby inhibiting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Additionally, **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide** has been suggested to form DNA-protein crosslinks, further contributing to its cytotoxicity. As a sulfonamide, it may also interfere with folic acid synthesis in bacteria, which is a potential mechanism for its antibacterial activity.

[Click to download full resolution via product page](#)

Mechanism of Action of **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide**.

Biological Activity

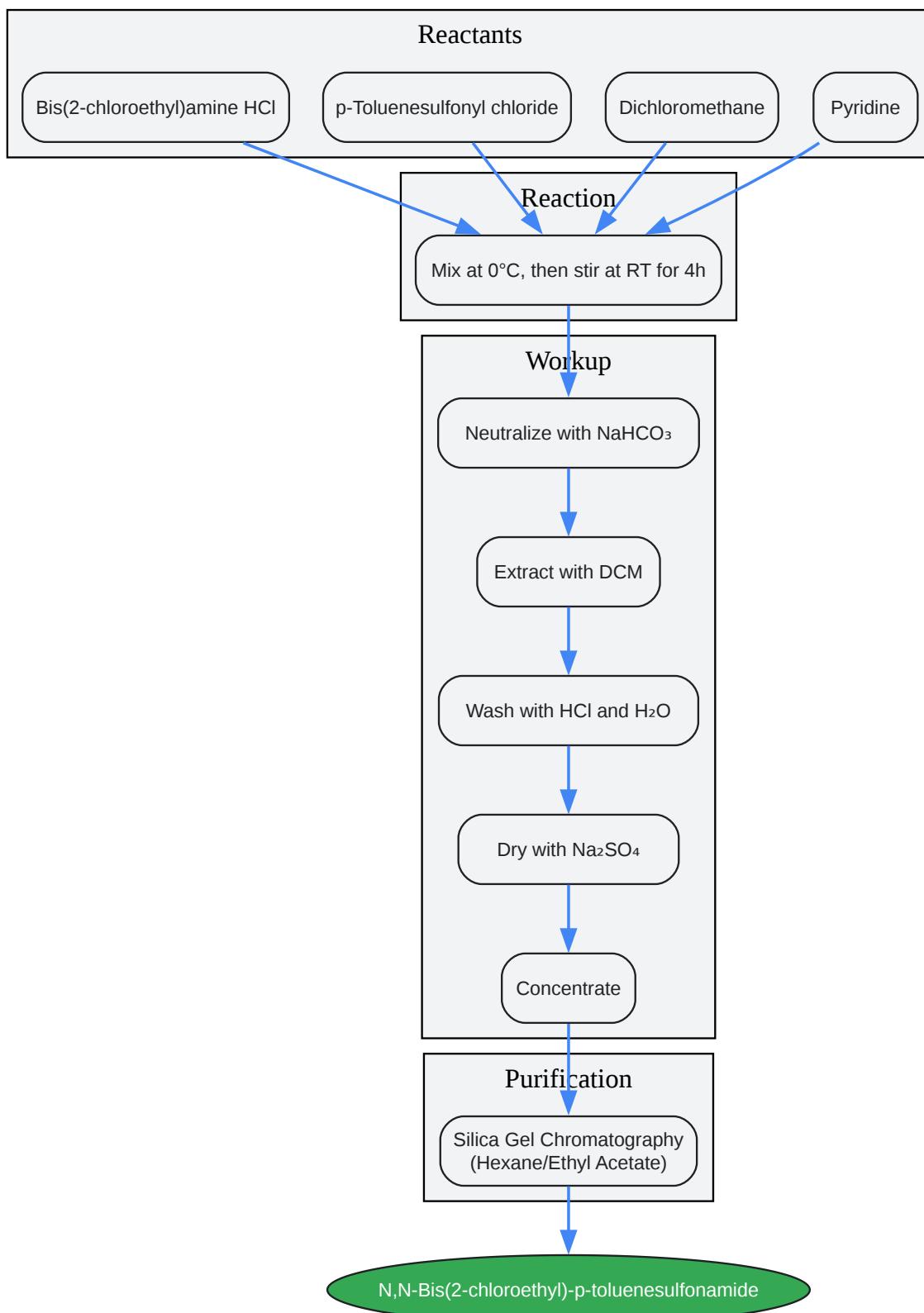
While **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide** is recognized for its potential as an anticancer and antibacterial agent, specific quantitative data on its efficacy, such as IC₅₀ values against various cancer cell lines or Minimum Inhibitory Concentration (MIC) values against different bacterial strains, are not readily available in the public domain literature. Research has primarily focused on its role as a chemical intermediate and its general mechanism as an alkylating agent.

Experimental Protocols

Synthesis of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide[3]

This protocol describes a common method for the synthesis of **N,N-Bis(2-chloroethyl)-p-toluenesulfonamide**.

Materials:


- Bis(2-chloroethyl)amine hydrochloride
- Dichloromethane (DCM)
- Pyridine

- p-Toluenesulfonyl chloride
- Saturated aqueous sodium bicarbonate solution
- 1N aqueous hydrochloric acid
- Deionized water
- Anhydrous sodium sulfate
- Silica gel
- Hexane
- Ethyl acetate

Procedure:

- Suspend Bis(2-chloroethyl)amine hydrochloride (25.2 g) in dichloromethane (280 mL) and cool the suspension to 0 °C in an ice bath.
- Sequentially add pyridine (24 mL) and p-toluenesulfonyl chloride (28.3 g) to the stirred suspension.
- Allow the reaction mixture to stir for 4 hours at room temperature.
- Upon completion of the reaction, neutralize the mixture by adding saturated aqueous sodium bicarbonate solution.
- Extract the organic phase with dichloromethane.
- Wash the organic layer sequentially with 1N aqueous hydrochloric acid and deionized water.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the resulting crude product by silica gel column chromatography using a hexane-ethyl acetate gradient (from 15:1 to 5:1) to yield N,N-bis(2-chloroethyl)-4-

methylbenzenesulfonamide (30.0 g, 71% yield).

[Click to download full resolution via product page](#)

Workflow for the synthesis of the title compound.

Applications

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide serves as a valuable intermediate in organic synthesis and has been explored for its biological activities.

- Pharmaceutical Intermediate: It is used as an intermediate in the preparation of other pharmaceutical compounds, such as the antihistamine Cetirizine.
- Potential Anticancer Agent: As a DNA alkylating agent, it has been investigated for its potential in chemotherapy.
- Potential Antibacterial Agent: Its sulfonamide structure suggests potential antibacterial properties through the inhibition of folate synthesis.
- Research Chemical: It is utilized in biochemical and proteomics research due to its ability to alkylate proteins.

Conclusion

N,N-Bis(2-chloroethyl)-p-toluenesulfonamide is a bifunctional alkylating agent with established synthetic utility and potential therapeutic applications. Its mechanism of action through DNA crosslinking is well-understood, making it a subject of interest in cancer research. While qualitative descriptions of its biological activity are available, a notable gap exists in the public literature regarding specific quantitative data on its cytotoxic and antimicrobial efficacy. Further experimental studies are warranted to fully elucidate its therapeutic potential and to establish detailed dose-response relationships against various cancer cell lines and bacterial strains. This guide provides a foundational understanding of the compound for professionals in the fields of chemical synthesis and drug discovery.

- To cite this document: BenchChem. [In-Depth Technical Guide: N,N-Bis(2-chloroethyl)-p-toluenesulfonamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122721#n-n-bis-2-chloroethyl-p-toluenesulfonamide-cas-number-42137-88-2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com